

Technical Guide: Physicochemical Properties of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Chloromethyl)-5-fluoropyridine
hydrochloride

Cat. No.: B568038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-fluoropyridine hydrochloride is a halogenated pyridine derivative of interest in medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive chloromethyl group, a fluorine atom, and the pyridine nitrogen imparts a unique combination of reactivity and physicochemical properties that are critical for its use as a synthetic intermediate. This technical guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and relevant workflows for its characterization.

Chemical Identity

Property	Value
Chemical Name	3-(Chloromethyl)-5-fluoropyridine hydrochloride
CAS Number	1222556-83-3[1]
Molecular Formula	C6H6ClF2N[1]
Molecular Weight	182.02 g/mol [1]

Chemical Structure

The image you are requesting does not exist or is no longer available.

imgur.com

(Structure depicted is of the free base for clarity)

Physicochemical Properties

Quantitative experimental data for **3-(Chloromethyl)-5-fluoropyridine hydrochloride** is not extensively available in peer-reviewed literature, likely due to its primary role as a reactive intermediate in chemical synthesis. The following table summarizes the available information and provides predicted values where experimental data is absent.

Property	Value	Notes
Appearance	Light yellow to yellow solid	Based on supplier information.
Melting Point	Data not available	General protocols for determination are provided below.
Solubility	Data not available	Expected to be soluble in water and polar organic solvents. General protocols for determination are provided below.
pKa	Data not available	The pKa of the pyridinium ion is a critical parameter for understanding its behavior in physiological media. A general protocol for its determination is provided.
Stability	Store under inert gas (nitrogen or argon) at 2-8°C	Based on supplier recommendations, suggesting sensitivity to air, moisture, or temperature.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of pyridine hydrochloride salts. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of **3-(Chloromethyl)-5-fluoropyridine hydrochloride**.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **3-(Chloromethyl)-5-fluoropyridine hydrochloride** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Measurement:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
- **Purity Indication:** A sharp melting range (typically < 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology (Shake-Flask Method):

- **Solvent Selection:** A range of solvents relevant to pharmaceutical development should be tested, including water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, and dimethyl sulfoxide (DMSO).
- **Equilibration:** An excess amount of **3-(Chloromethyl)-5-fluoropyridine hydrochloride** is added to a known volume of the selected solvent in a sealed vial.
- **Agitation:** The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:**

- The resulting suspension is filtered through a 0.45 μm filter to remove undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Quantification: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

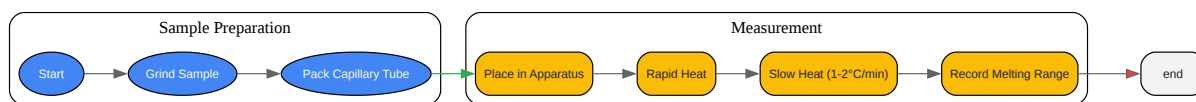
The acid dissociation constant (pKa) of the pyridinium ion is crucial for predicting the ionization state of the molecule at different pH values.

Methodology (Potentiometric Titration):

- Sample Preparation: A solution of **3-(Chloromethyl)-5-fluoropyridine hydrochloride** of known concentration (e.g., 0.01 M) is prepared in water. The ionic strength of the solution is typically maintained with a background electrolyte like 0.15 M KCl.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
- pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
- Data Analysis:
 - A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point, where half of the pyridinium ions have been neutralized.
 - Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.

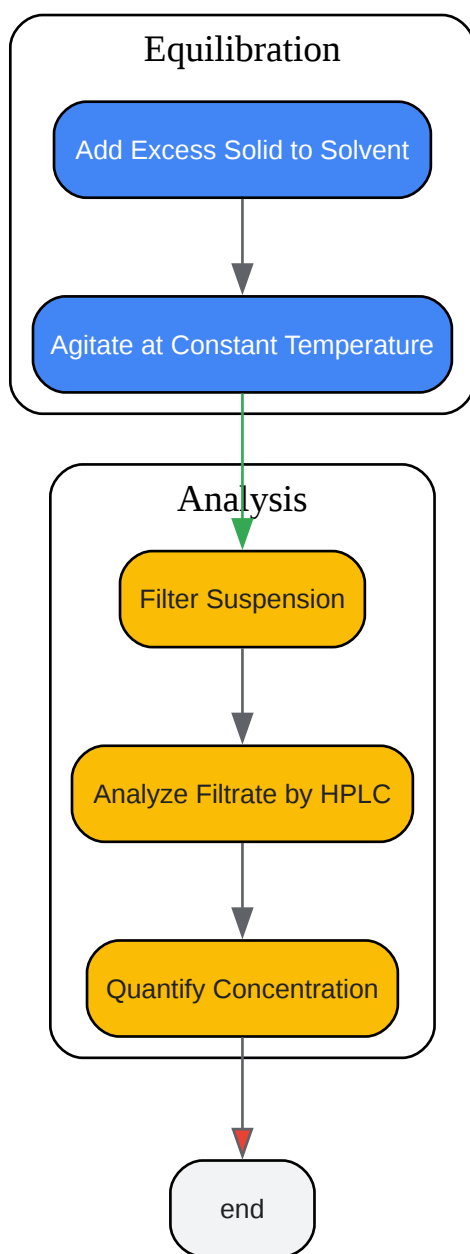
Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



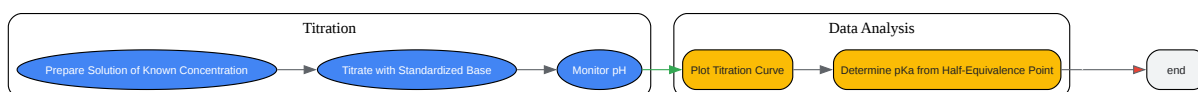
[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.



[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.



[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination.

Conclusion

3-(Chloromethyl)-5-fluoropyridine hydrochloride is a valuable synthetic intermediate in drug discovery and development. While specific experimental data on its physicochemical properties are not widely published, this guide provides an overview of its known characteristics and outlines standard methodologies for its comprehensive characterization. The provided experimental workflows offer a systematic approach for researchers to determine the critical parameters of melting point, solubility, and pKa, which are essential for its effective application in the synthesis of novel chemical entities. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem-contract.com [chem-contract.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 3-(Chloromethyl)-5-fluoropyridine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b568038#physicochemical-properties-of-3-chloromethyl-5-fluoropyridine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com